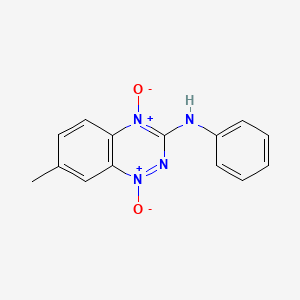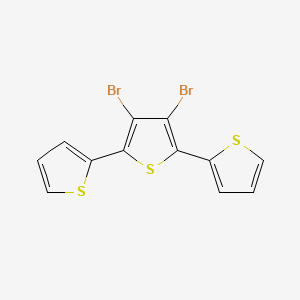
3,4-dibromo-2,5-dithiophen-2-ylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-2,5-dithiophen-2-ylthiophene is a compound belonging to the thiophene family, characterized by the presence of sulfur atoms in its ring structure. This compound is notable for its bromine substitutions at the 3 and 4 positions, as well as additional thiophene rings at the 2 and 5 positions. Its unique structure makes it a valuable building block in the synthesis of various organic materials, particularly in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromo-2,5-dithiophen-2-ylthiophene typically involves the bromination of 2,5-dithiophen-2-ylthiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-2,5-dithiophen-2-ylthiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki coupling or Stille coupling.
Oxidation and Reduction: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Common Reagents and Conditions
Suzuki Coupling: Utilizes palladium catalysts and boronic acids under basic conditions.
Stille Coupling: Involves the use of tin reagents and palladium catalysts.
Oxidation: Typically employs oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Thiophenes: Resulting from substitution reactions.
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Scientific Research Applications
3,4-Dibromo-2,5-dithiophen-2-ylthiophene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of conjugated polymers and small molecules for organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 3,4-dibromo-2,5-dithiophen-2-ylthiophene in its applications is primarily based on its ability to participate in π-conjugation. The presence of bromine atoms allows for further functionalization, enabling the formation of extended conjugated systems. These systems exhibit unique electronic properties, such as high charge mobility and tunable band gaps, making them suitable for use in electronic devices .
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromothiophene: Similar in structure but lacks the additional thiophene rings.
2,5-Dibromo-3,4-dinitrothiophene: Contains nitro groups, making it more electron-deficient.
3,4-Dimethoxythiophene: Substituted with methoxy groups instead of bromine.
Uniqueness
3,4-Dibromo-2,5-dithiophen-2-ylthiophene is unique due to its dual bromine and thiophene substitutions, which enhance its reactivity and versatility in forming complex conjugated systems. This makes it particularly valuable in the synthesis of advanced materials for electronic applications .
Properties
CAS No. |
917602-26-7 |
|---|---|
Molecular Formula |
C12H6Br2S3 |
Molecular Weight |
406.2 g/mol |
IUPAC Name |
3,4-dibromo-2,5-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C12H6Br2S3/c13-9-10(14)12(8-4-2-6-16-8)17-11(9)7-3-1-5-15-7/h1-6H |
InChI Key |
JFUPOLRFHMUFCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=C(S2)C3=CC=CS3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


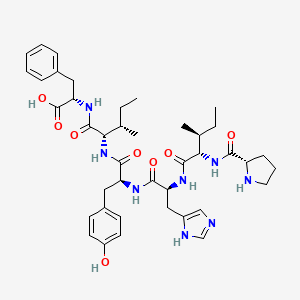
![Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane](/img/structure/B14184118.png)
![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)
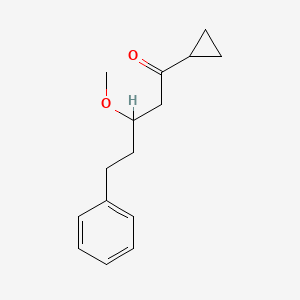
![Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14184145.png)
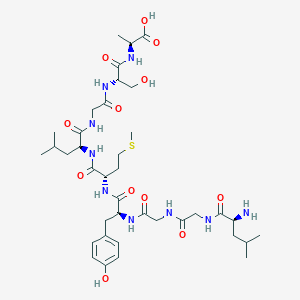
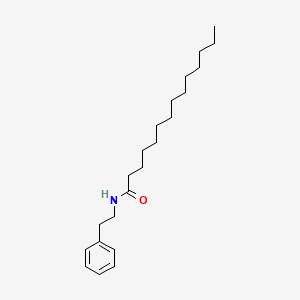

![[4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14184169.png)
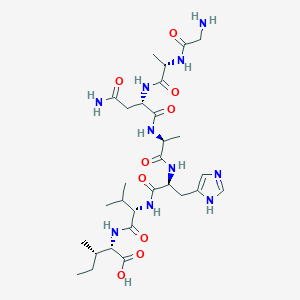

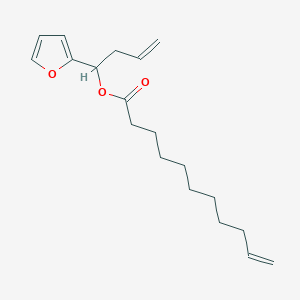
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene]](/img/structure/B14184194.png)
